molecular formula C16H19N5O4 B6079350 ethyl {6-hydroxy-2-[N'-(4-methoxyphenyl)carbamimidamido]pyrimidin-4-yl}acetate

ethyl {6-hydroxy-2-[N'-(4-methoxyphenyl)carbamimidamido]pyrimidin-4-yl}acetate

Cat. No.: B6079350
M. Wt: 345.35 g/mol
InChI Key: LDBUDXIGYGJEKA-UHFFFAOYSA-N
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Description

Ethyl {6-hydroxy-2-[N’-(4-methoxyphenyl)carbamimidamido]pyrimidin-4-yl}acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with hydroxy, methoxyphenyl, and carbamimidamido groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {6-hydroxy-2-[N’-(4-methoxyphenyl)carbamimidamido]pyrimidin-4-yl}acetate typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxy-2-aminopyrimidine with 4-methoxyphenyl isocyanate, followed by esterification with ethyl bromoacetate. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl {6-hydroxy-2-[N’-(4-methoxyphenyl)carbamimidamido]pyrimidin-4-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl {6-hydroxy-2-[N’-(4-methoxyphenyl)carbamimidamido]pyrimidin-4-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl {6-hydroxy-2-[N’-(4-methoxyphenyl)carbamimidamido]pyrimidin-4-yl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses.

Comparison with Similar Compounds

Ethyl {6-hydroxy-2-[N’-(4-methoxyphenyl)carbamimidamido]pyrimidin-4-yl}acetate can be compared with similar compounds such as:

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar structure but features a pyrrole ring instead of a pyrimidine ring.

    6-hydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone: This compound contains a chromone ring and shares the methoxyphenyl group.

The uniqueness of ethyl {6-hydroxy-2-[N’-(4-methoxyphenyl)carbamimidamido]pyrimidin-4-yl}acetate lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[(E)-[amino-(4-methoxyanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-3-25-14(23)9-11-8-13(22)20-16(19-11)21-15(17)18-10-4-6-12(24-2)7-5-10/h4-8H,3,9H2,1-2H3,(H4,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBUDXIGYGJEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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